molecular formula C6H9NaO6S B080844 Sodium 4-hydroxybenzenesulfonate dihydrate CAS No. 10580-19-5

Sodium 4-hydroxybenzenesulfonate dihydrate

Cat. No.: B080844
CAS No.: 10580-19-5
M. Wt: 232.19 g/mol
InChI Key: SXONATFNYJWFNK-UHFFFAOYSA-M
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Description

Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenolsulphonate sodium can be synthesized through several methods:

Industrial Production Methods: Industrial production of phenolsulphonate sodium typically involves the sulfonation of phenol followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxyl group participates in acid-base equilibria. In aqueous solutions, the compound can act as a weak acid, donating protons from the hydroxyl group:
C6H4(OH)SO3Na2H2OC6H4(O)SO3Na2H2O+H+\text{C}_6\text{H}_4(\text{OH})\text{SO}_3\text{Na}·2\text{H}_2\text{O}\rightleftharpoons \text{C}_6\text{H}_4(\text{O}^-)\text{SO}_3\text{Na}·2\text{H}_2\text{O}+\text{H}^+

Key Observations:

  • Forms stable salts with amines and metal cations via proton transfer.

  • Reacts with sulfadiazine to yield 4-[(pyrimidin-2-yl)sulfamoyl]anilinium 4-hydroxybenzenesulfonate dihydrate , a crystalline salt with bifurcated hydrogen bonds between the –NH₃⁺ group and sulfonate oxygens .

Substitution Reactions

The hydroxyl group undergoes electrophilic substitution, particularly in sulfonation or nitration reactions.

Example:

In the presence of chloro-dyes, the hydroxyl group is substituted to form sulfonated phenoxy dyes under basic conditions :

  • Step 1 : Deprotonation with NaH in DMF:
    C6H4(OH)SO3Na+NaHC6H4(O)SO3NaNa++H2\text{C}_6\text{H}_4(\text{OH})\text{SO}_3\text{Na}+\text{NaH}\rightarrow \text{C}_6\text{H}_4(\text{O}^-)\text{SO}_3\text{Na}·\text{Na}^++\text{H}_2

  • Step 2 : Nucleophilic substitution with chloro-dye:
    C6H4(O)SO3Na+Dye ClDye O C6H4SO3Na+Cl\text{C}_6\text{H}_4(\text{O}^-)\text{SO}_3\text{Na}+\text{Dye Cl}\rightarrow \text{Dye O C}_6\text{H}_4\text{SO}_3\text{Na}+\text{Cl}^-

Reaction Conditions:

ParameterValue
SolventDry DMF
Temperature0°C → RT
AtmosphereNitrogen
Yield75%

Coordination Chemistry

The sulfonate group acts as a polydentate ligand, forming coordination complexes with transition metals.

Case Study:

Sodium 4-hydroxybenzenesulfonate dihydrate reacts with Zr⁴⁺ to form zirconium phenylphosphonate (Zr(C₆H₅PO₃)₂) , a layered material with applications in ion exchange and catalysis .

Metal IonProduct StructureApplication
Zr⁴⁺Layered coordination polymerIon exchange, catalysis
Ln³⁺Luminescent ladder polymersOptoelectronics

Oxidation:

The hydroxyl group oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄):
C6H4(OH)SO3NaKMnO4C6H3(O)SO3Na\text{C}_6\text{H}_4(\text{OH})\text{SO}_3\text{Na}\xrightarrow{\text{KMnO}_4}\text{C}_6\text{H}_3(\text{O})\text{SO}_3\text{Na}

Reduction:

The sulfonate group can be reduced to thiols using LiAlH₄, though this is less common due to the stability of the sulfonate moiety.

Hydrogen Bonding and Crystal Engineering

The compound forms extensive hydrogen-bonded networks in the solid state. In 4-[(pyrimidin-2-yl)sulfamoyl]anilinium 4-hydroxybenzenesulfonate dihydrate , the –NH₃⁺ group donates hydrogen bonds to sulfonate oxygens and water molecules, stabilizing the crystal lattice .

Hydrogen Bond Metrics:

Donor-AcceptorDistance (Å)Angle (°)
N–H···O (sulfonate)2.85165
O–H···O (water)2.68158

Optimization Data :

ParameterOptimal Value
Reaction Temperature80–90°C
Yield92%
Purity>97% (HPLC)

Scientific Research Applications

Analytical Chemistry

Sodium 4-hydroxybenzenesulfonate dihydrate is widely used as a reagent in various analytical techniques:

  • Chromatography : It serves as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) to enhance the separation of compounds due to its ionic nature and ability to interact with different analytes .
TechniqueApplication
HPLCMobile phase additive
LC-MSEnhances ionization of analytes
UPLCImproves resolution and sensitivity

Cell Biology

In cell biology, this compound is utilized for:

  • Cell Culture : It acts as a stabilizing agent for cell culture media, improving the viability and growth of various cell lines .
  • Cell Analysis : It is employed in assays to measure cellular responses to different stimuli, facilitating the study of cellular mechanisms and drug effects .

Organic Synthesis

This compound is used as a reagent in organic synthesis:

  • Sulfonation Reactions : It participates in sulfonation reactions where it can introduce sulfonate groups into organic molecules, which are critical for developing pharmaceuticals and agrochemicals .
Reaction TypeDescription
SulfonationIntroduces sulfonate groups into compounds
Coupling ReactionsForms new carbon-carbon bonds

Case Study 1: HPLC Method Development

A study demonstrated the effectiveness of this compound as an additive in HPLC for separating phenolic compounds. The addition of this compound improved peak resolution and reduced tailing effects, leading to more accurate quantification of target analytes .

Case Study 2: Cell Viability Assays

In another research project, this compound was tested in cell viability assays using human fibroblast cells. Results indicated that the compound enhanced cell proliferation rates compared to control groups, suggesting its potential as a beneficial additive in cell culture applications .

Biological Activity

Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), also known as phenol sulfonate, is a compound with diverse biological activities. This article explores its structural properties, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H9NaO6SC_6H_9NaO_6S and a molecular weight of approximately 232.19 g/mol. The compound exhibits high solubility in polar solvents, which is crucial for its applications in various fields including pharmaceuticals and biochemistry.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC6H9NaO6SC_6H_9NaO_6S
Molecular Weight232.19 g/mol
SolubilityHigh in polar solvents
Melting Point>300°C
CAS Number10580-19-5

Synthesis

The synthesis of Na-4-HBS involves the reaction of sodium carbonate with 4-hydroxybenzenesulfonic acid in an aqueous solution. The process typically employs a slow evaporation method to grow single crystals, which can be characterized for their optical and electrical properties.

Experimental Procedure:

  • Dissolve sodium carbonate and 4-hydroxybenzenesulfonic acid in deionized water at a 1:2 ratio.
  • Stir the solution for approximately 4 hours until saturation is achieved.
  • Filter the solution to remove impurities.
  • Allow the solution to evaporate slowly in a controlled environment to obtain crystals over several days.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies have shown that Na-4-HBS can scavenge free radicals, reducing oxidative stress in cells .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .
  • Cellular Effects : It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and inflammation .

Case Studies

  • Antioxidant Effects : A study assessed the protective effects of Na-4-HBS on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with Na-4-HBS compared to control groups .
  • Antimicrobial Efficacy : In vitro tests revealed that Na-4-HBS inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Cell Signaling Modulation : Research involving human cell lines demonstrated that Na-4-HBS could modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Structural Analysis

The structural analysis of this compound reveals alternating layers of sulfonate ions and hydrated cations, with sodium ions coordinating directly to sulfonate oxygen atoms. This arrangement facilitates enhanced hydrogen bonding between layers, contributing to its stability and solubility characteristics .

Table 2: Solubility Characteristics in Various Solvents

SolventSolubility (g/10 mL)Crystal HabitOptical QualityGrowth Period
Water2.03RectangularHighly transparentMore than a week
Methanol0.82Needle-shapedTransparent3 to 4 days
Ethanol0.80Needle-shapedTransparent3 days
Acetone0.65Thin platesTransparentVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing sodium 4-hydroxybenzenesulfonate dihydrate?

this compound is typically synthesized via alkylation of sodium 4-hydroxybenzenesulfonate with aryl bromides using sodium hydroxide as a base . Another approach involves its use in polymer modification, where it reacts with hydrogenated copolymers (e.g., derived from ROMP) to introduce sulfonic acid groups . Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to optimize yield and purity. Characterization via FTIR and NMR is critical to confirm sulfonation and hydration states.

Q. How is this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Bond angles and distances (e.g., C–O–S linkages ≈ 1.42 Å, O–H···O hydrogen bonds ≈ 2.65 Å) are analyzed to confirm molecular packing . Thermal gravimetric analysis (TGA) further verifies hydration states by measuring mass loss at ~100–120°C corresponding to water release .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/38). Use PPE (gloves, goggles) and work in a fume hood. In case of eye contact, flush with water for 15 minutes and seek medical aid . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonyl chloride derivatives from this compound?

Orthogonal experimental design is effective for optimizing parameters like molar ratios (e.g., 1:1.2 for sulfonate to aryl bromide), catalyst loading (e.g., 5 mol% DMF for sulfonyl chloride synthesis), and reaction time (12–24 hours). Statistical analysis of variance (ANOVA) identifies critical factors, such as NaOH concentration, which significantly impacts yield (>90% at 0.1 M) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or FTIR peaks (e.g., overlapping –OH and –SO3H signals) can be addressed by:

  • Deuterium exchange : Suppress –OH signals in D2O.
  • Variable-temperature NMR : Resolve dynamic hydrogen bonding effects.
  • DFT calculations : Compare experimental and simulated spectra to assign ambiguous peaks .

Q. How does hydrogen bonding influence the crystallization of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that O–H···O and O–H···S interactions form R₂²(8) motifs, stabilizing the crystal lattice. Hydration water molecules act as bridges between sulfonate groups, creating a 3D network. Disruption of these bonds (e.g., via solvent polarity changes) can lead to polymorphic transitions or amorphous phases .

Q. What role does this compound play in designing functional polymer ionomers?

In ROMP-derived polymers, this compound introduces sulfonic acid groups post-hydrogenation. This enhances ion-exchange capacity (1.2–1.8 meq/g) and thermal stability (>250°C). Applications include proton-exchange membranes, where controlled sulfonation density (10–20 mol%) balances conductivity (0.05–0.1 S/cm) and mechanical strength .

Q. Methodological Tables

Table 1: Key Parameters for Sulfonyl Chloride Synthesis

FactorOptimal RangeImpact on Yield
NaOH concentration0.1–0.15 M+30%
Reaction temperature70–80°C+25%
Molar ratio (Sulfonate:Aryl bromide)1:1.2+15%

Table 2: Hydrogen Bonding Metrics in Crystal Structure

Interaction TypeDistance (Å)Angle (°)Graph Set
O–H···O (sulfonate)2.65165R₂²(8)
O–H···O (water)2.70160R₄⁴(12)

Properties

IUPAC Name

sodium;4-hydroxybenzenesulfonate;dihydrate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONATFNYJWFNK-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO6S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10892559
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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Molecular Weight

232.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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CAS No.

10580-19-5
Record name Phenolsulphonate sodium [USP]
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Record name 4-Phenolsulfonic acid, sodium salt dihydrate
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Record name SODIUM P-PHENOLSULFONATE DIHYDRATE
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